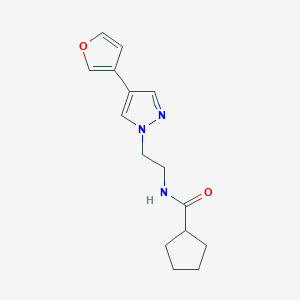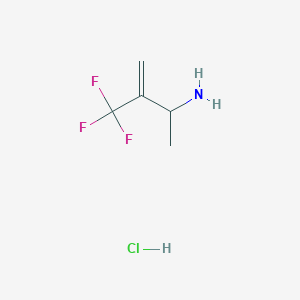![molecular formula C23H14ClF2N3 B2635601 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-22-9](/img/structure/B2635601.png)
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent. CPQ belongs to the class of pyrazoloquinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structures
- Hydrazone derivatives, closely related to pyrazolo[3,4-b]quinolines, exhibit a range of biological activities, with specific pyrazoloquinoline derivatives showing antimicrobial and antiviral properties. This highlights the potential value of new derivatives in these chemical classes (Kumara et al., 2016).
- Novel pyrazoles and pyrazolo[3,4-b]quinolines have been synthesized, characterized by various spectroscopic methods, and evaluated for their antibacterial and antitumor properties, indicating their potential in medical applications (Hamama et al., 2012).
Applications in Material Science
- Research on pyrazoloquinolines has led to the development of luminophores for electroluminescent devices, demonstrating the compound's relevance in material science and technology (Chaczatrian et al., 2004).
Antioxidant and Biological Activity
- Certain pyrazoloquinoline derivatives have been synthesized and evaluated for their antioxidant activities, with some compounds showing higher antioxidant activities than standard antioxidants, suggesting their potential use in healthcare and pharmaceuticals (Hassan et al., 2017).
Optical Properties and Quantum-Chemical Simulations
- Studies on pyrazolo[3,4-b]quinoline derivatives using experimental and quantum-chemical simulation methods have provided insights into their absorption spectra, relevant for applications in optics and photonics (Koścień et al., 2003).
Synthesis and Application in Drug Discovery
- Synthesis of pyrazoloquinolines as potential gastric H+/K+-ATPase inhibitors suggests their application in developing anti-ulcer agents, contributing to advances in medicinal chemistry (Kalayanov et al., 2010).
- Novel quinoline-chalcone and quinoline-pyrazoline hybrids, showing significant inhibition of β-hematin formation and potential antimalarial and anticancer activity, highlight the compound's importance in developing dual-action pharmaceuticals (Charris et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF2N3/c1-13-7-8-16(11-19(13)24)29-23-17-9-15(25)10-20(26)22(17)27-12-18(23)21(28-29)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHUTJFAUJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

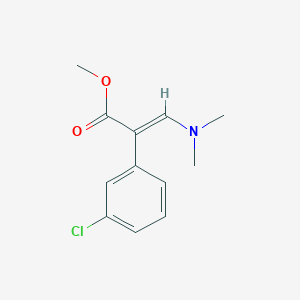
![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2635520.png)
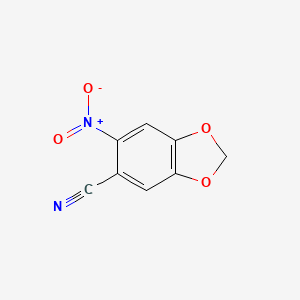
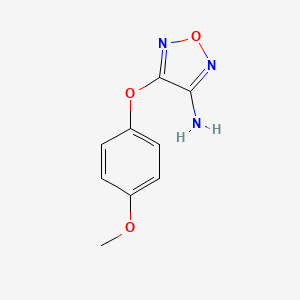
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)
![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)
![(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2635528.png)
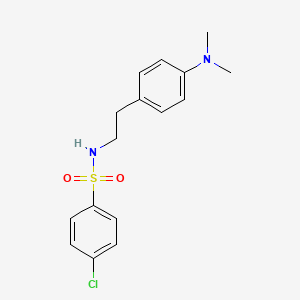
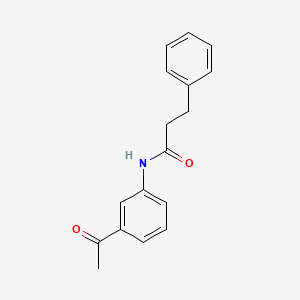
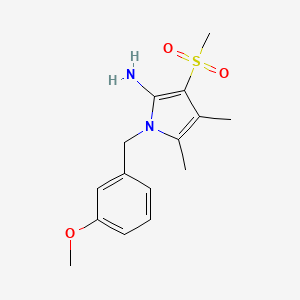
![N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2635533.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)
